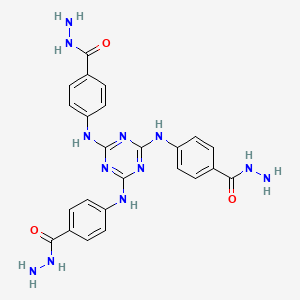
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide is a complex organic compound characterized by its triazine core and three azanediyl-linked benzohydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide typically involves the reaction of 1,3,5-triazine derivatives with hydrazine and benzohydrazide. A common synthetic route includes:
Starting Materials: 1,3,5-Triazine, hydrazine hydrate, and benzohydrazide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Procedure: The triazine derivative is dissolved in the solvent, followed by the addition of hydrazine hydrate and benzohydrazide. The mixture is heated under reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrazide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazine core.
Reduction: Reduced forms of the hydrazide groups.
Substitution: Substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Material Science: In materials applications, the compound’s triazine core and hydrazide groups contribute to its ability to form stable, cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar triazine core but with aniline groups instead of benzohydrazide.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with amino groups.
Uniqueness
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide is unique due to its combination of triazine and benzohydrazide groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in synthetic chemistry and material science.
This detailed overview provides a comprehensive understanding of 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide, highlighting its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C24H24N12O3 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
4-[[4,6-bis[4-(hydrazinecarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzohydrazide |
InChI |
InChI=1S/C24H24N12O3/c25-34-19(37)13-1-7-16(8-2-13)28-22-31-23(29-17-9-3-14(4-10-17)20(38)35-26)33-24(32-22)30-18-11-5-15(6-12-18)21(39)36-27/h1-12H,25-27H2,(H,34,37)(H,35,38)(H,36,39)(H3,28,29,30,31,32,33) |
InChI-Schlüssel |
CFKCNDACAAMTLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NN)NC4=CC=C(C=C4)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


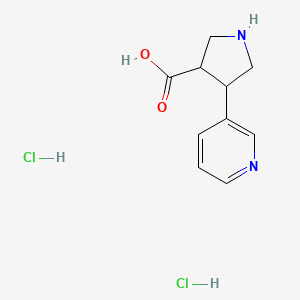
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)


![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
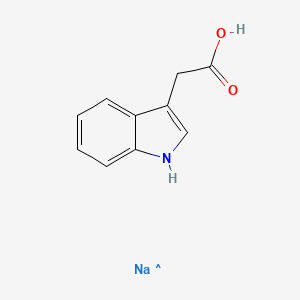
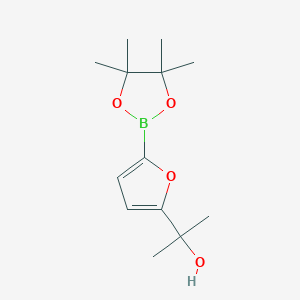
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
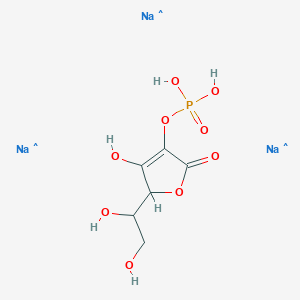

![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)


